Cas no 1428653-22-8 (Gageomacrolactin 2)
Gageomacrolactin 2 Chemical and Physical Properties
Names and Identifiers
-
- Gageomacrolactin 2
- Oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one, 8-(β-D-glucopyranosyloxy)-14-hydroxy-16-methoxy-24-methyl-, (3Z,5E,8S,9E,11Z,14S,16R,17E,19E,24R)-
- 1428653-22-8
- CHEMBL2289502
- (3Z,5E,8S,9E,11Z,14S,16R,17E,19E,24R)-14-hydroxy-16-methoxy-24-methyl-8-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one
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- Inchi: 1S/C31H46O10/c1-22-14-8-4-3-5-10-18-25(38-2)20-23(33)15-9-6-11-16-24(17-12-7-13-19-27(34)39-22)40-31-30(37)29(36)28(35)26(21-32)41-31/h3,5-7,9-13,16,18-19,22-26,28-33,35-37H,4,8,14-15,17,20-21H2,1-2H3/b5-3+,9-6-,12-7+,16-11+,18-10+,19-13-/t22-,23+,24-,25+,26-,28-,29+,30-,31-/m1/s1
- InChI Key: RQTSCDVSKIOZMR-ZIKZQFMASA-N
- SMILES: O1[C@H](C)CCCC=CC=C[C@H](OC)C[C@@H](O)CC=CC=C[C@@H](O[C@@H]2O[C@H](CO)[C@@H](O)[C@H](O)[C@H]2O)CC=CC=CC1=O |c:17,38,t:6,8,19,36|
Computed Properties
- Exact Mass: 578.30909766g/mol
- Monoisotopic Mass: 578.30909766g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 41
- Rotatable Bond Count: 4
- Complexity: 924
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 6
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 155Ų
Experimental Properties
- Density: 1.23±0.1 g/cm3(Predicted)
- Boiling Point: 801.9±65.0 °C(Predicted)
- pka: 12.85±0.70(Predicted)
Gageomacrolactin 2 Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Gageomacrolactin 2 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | G125975-1mg |
Gageomacrolactin 2 |
1428653-22-8 | 1mg |
$8031.00 | 2023-05-18 | ||
| TRC | G125975-2.5mg |
Gageomacrolactin 2 |
1428653-22-8 | 2.5mg |
$17691.00 | 2023-05-18 | ||
| TRC | G125975-5mg |
Gageomacrolactin 2 |
1428653-22-8 | 5mg |
$ 39000.00 | 2023-09-07 |
Gageomacrolactin 2 Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Gageomacrolactin 2
Gageomacrolactin 2: A Comprehensive Overview
Gageomacrolactin 2, also known by its CAS number CAS No. 1428653-22-8, is a compound of significant interest in the fields of chemistry and pharmacology. This compound belongs to the class of macrolactins, which are large cyclic esters with diverse biological activities. The name Gageomacrolactin 2 itself suggests its origin and classification within the macrolactin family, making it a subject of extensive research in recent years.
The CAS number CAS No. 1428653-22-8 is a unique identifier assigned to this compound, ensuring its precise identification in scientific literature and databases. This is particularly important given the complexity of macrolactins, which often exhibit structural variations that can significantly impact their biological properties. Recent studies have highlighted the potential of Gageomacrolactin 2 as a promising candidate for drug development, particularly in the context of its anti-tumor and anti-inflammatory activities.
Recent advancements in analytical techniques have enabled researchers to delve deeper into the structural elucidation of Gageomacrolactin 2. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its molecular formula and elucidating its stereochemistry. These findings have not only enhanced our understanding of the compound's structure but also paved the way for further functional studies.
The biological activity of Gageomacrolactin 2 has been a focal point of recent research efforts. In vitro studies have demonstrated its potent anti-tumor activity against various cancer cell lines, including those resistant to conventional chemotherapy. This suggests that Gageomacrolactin 2 may offer a novel therapeutic approach for treating refractory cancers. Additionally, preclinical studies have shown promising results in reducing inflammation, indicating its potential application in autoimmune diseases.
One of the most intriguing aspects of Gageomacrolactin 2 is its ability to modulate cellular signaling pathways involved in cancer progression and inflammation. For instance, it has been shown to inhibit key enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are overexpressed in many cancers and inflammatory conditions. These findings underscore the compound's multi-targeted approach to disease treatment, making it a valuable asset in drug discovery.
The synthesis and optimization of Gageomacrolactin 2 have also been areas of active research. Chemists have employed various strategies, including total synthesis and semi-synthesis, to produce this compound in quantities sufficient for preclinical testing. Recent breakthroughs in synthetic methodology have significantly improved the yield and purity of Gageomacrolactin 2, bringing it closer to potential clinical trials.
In terms of applications, the potential uses of Gageomacrolactin 2 extend beyond medicine. Its unique chemical properties make it a candidate for use in agricultural applications, such as biocontrol agents against plant pathogens. However, further research is needed to fully explore these possibilities and ensure safety for both human health and the environment.
The future outlook for Gageomacrolactin 2 is bright, with ongoing studies aiming to uncover new therapeutic indications and improve its pharmacokinetic properties. Collaborative efforts between academia and industry are expected to accelerate the translation of this compound into clinical practice. As research continues to unfold, it is anticipated that Gageomacrolactin 2 will play a pivotal role in advancing personalized medicine and improving patient outcomes.
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